2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile
CAS No.:
Cat. No.: VC15630096
Molecular Formula: C19H14F3N3
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14F3N3 |
|---|---|
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | (E)-2-(1-ethylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H14F3N3/c1-2-25-17-10-6-5-9-16(17)24-18(25)14(12-23)11-13-7-3-4-8-15(13)19(20,21)22/h3-11H,2H2,1H3/b14-11+ |
| Standard InChI Key | QDTVHAUKKFVXCF-SDNWHVSQSA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N |
Introduction
Synthesis and Reactivity
The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the ethyl group, and attachment of the trifluoromethylphenyl and acrylonitrile moieties. Key reactions may include condensation reactions, alkylation, and cyanation steps.
Biological Activity
While specific biological activity data for 2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile is not available, compounds with similar structures have shown promise in various therapeutic areas. For example, benzimidazole derivatives are known for their antimicrobial, anticancer, and antitubercular activities .
Related Compounds and Their Activities
-
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: This compound features a benzimidazole and trifluoromethylphenyl group, similar to our target compound. It exhibits potential biological activities due to its structural design, which includes a pyrrolidinone structure.
-
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: This compound shows significant antimitotic activity against human tumor cells, highlighting the potential of complex organic molecules in cancer therapy .
Data Tables
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Example Compound | CxHyNzFw | Calculated MW | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume